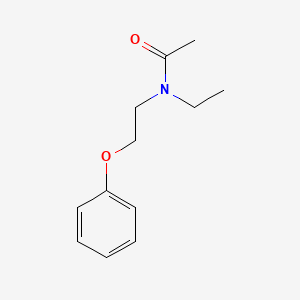
Acetamide, N-ethyl-N-(2-phenoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(2-phenoxyethyl)acetamide is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of an ethyl group, a phenoxyethyl group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-phenoxyethyl)acetamide typically involves the reaction of ethylamine with 2-phenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5OCH2COCl+C2H5NH2→C6H5OCH2CONHC2H5+HCl
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N-(2-phenoxyethyl)acetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenoxyacetic acid and ethylamine.
Oxidation: It can be oxidized to form corresponding amides and acids.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Hydrolysis: Phenoxyacetic acid and ethylamine.
Oxidation: Corresponding amides and acids.
Substitution: Various substituted phenoxyethylacetamides.
Scientific Research Applications
N-Ethyl-N-(2-phenoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylethyl)acetamide
- N-(2-Methoxyethyl)acetamide
- N-(2-Chloroethyl)acetamide
Uniqueness
N-Ethyl-N-(2-phenoxyethyl)acetamide is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
7465-20-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-ethyl-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-3-13(11(2)14)9-10-15-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
NFPXUVHSPDCHFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















